molecular formula C12H10N2O B1679375 N-Nitrosodiphenylamine CAS No. 86-30-6

N-Nitrosodiphenylamine

Cat. No. B1679375
CAS RN: 86-30-6
M. Wt: 198.22 g/mol
InChI Key: UBUCNCOMADRQHX-UHFFFAOYSA-N
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Patent
US07884245B2

Procedure details

Into a 500 ml four-neck flask were added 16.9 g (100 mmol) of diphenylamine, 15.1 g (251 mmol) of acetic acid, and 207 g of methanol and the whole was dissolved under stirring. Thereto was added 13.8 g (200 mmol) of sodium nitrite dissolved in 57 g of water, followed by stirring at 15 to 20° C. for 3 hours. After the disappearance of diphenylamine was confirmed by high-performance liquid chromatography, 26.1 g (653 mmol) of sodium hydroxide dissolved in 119 g of water and 259 g (240 mmol) of thiourea dioxide were added, followed by stirring at 38 to 43° C. for 3 hours. After the disappearance of N-nitrosodiphenylamine was confirmed by high-performance liquid chromatography, methanol was removed by distillation under reduced pressure, followed by extraction with 120 g of toluene to obtain a toluene solution of 1,1-diphenylhydrazine. The compositional ratio excluding toluene determined by high-performance liquid chromatography was 88.9% of 1,1-diphenylhydrazine and 10.2% of diphenylamine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
207 g
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.1 g
Type
reactant
Reaction Step Five
[Compound]
Name
thiourea dioxide
Quantity
259 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
57 g
Type
solvent
Reaction Step Eight
Name
Quantity
119 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(NC2C=CC=CC=2)C=CC=CC=1.C(O)(=O)C.N([O-])=O.[Na+].[OH-].[Na+].[NH2+]([O-])(=O)C(N)=S.[N:30]([N:32]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=O>O.CO>[C:33]1([N:32]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[NH2:30])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
207 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Five
Name
Quantity
26.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
thiourea dioxide
Quantity
259 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
Step Eight
Name
Quantity
57 g
Type
solvent
Smiles
O
Step Nine
Name
Quantity
119 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the whole was dissolved
STIRRING
Type
STIRRING
Details
by stirring at 15 to 20° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
by stirring at 38 to 43° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 120 g of toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.